molecular formula C11H10ClFN2S B11814035 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11814035
M. Wt: 256.73 g/mol
InChI Key: HGGFYKUMIVKQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is a chemical compound containing the 2-aminothiazole scaffold, a privileged structure in modern medicinal chemistry and drug discovery research . The 2-aminothiazole core is a fundamental component of several clinically approved therapeutics, such as the anticancer drugs Dasatinib and Alpelisib, demonstrating the profound pharmacophoric value of this heterocyclic system . Derivatives of 2-aminothiazole are the subject of extensive investigation in oncology, with scientific literature documenting that various analogs exhibit potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . These compounds often function through advanced, target-specific mechanisms of action, acting as inhibitors for critical enzyme targets such as receptor tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., Akt, Aurora A/B), and components of cellular signaling pathways (e.g., PI3K/mTOR) . Research on structurally similar chlorobenzylated 2-aminothiazole hybrids has shown promise in inhibiting the migration of cancer cells, such as B16F10 mouse melanoma, suggesting potential utility in anti-metastasis research . Beyond oncology, the 2-aminothiazole pharmacophore is recognized for its diverse pharmacological spectrum, which includes antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities . This broad utility makes 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine a valuable chemical intermediate or building block for researchers designing and synthesizing novel bioactive molecules. It can be utilized in the exploration of structure-activity relationships (SAR), the development of targeted therapies, and biochemical assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10ClFN2S

Molecular Weight

256.73 g/mol

IUPAC Name

5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10ClFN2S/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13/h2-3,5H,4H2,1H3,(H2,14,15)

InChI Key

HGGFYKUMIVKQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis. For this compound, 4-methylthiazol-2-amine is first prepared by reacting 2-bromo-1-(4-chloro-2-fluorophenyl)propan-1-one with thiourea in ethanol under reflux (78–100°C) for 3–8 hours. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Temperature: 78–100°C

  • Molar ratio of thiourea to bromoketone: 1:1–1:2

  • Yield: 60–73% after purification

Optimization via Acid Catalysis

Acidic conditions enhance cyclization efficiency. A patent describes using concentrated HCl to protonate the thiourea, accelerating the nucleophilic attack. Post-reaction, the pH is adjusted to 8.5–10.5 with NaOH to precipitate the product, which is extracted using dichloromethane or ether.

Protection-Deprotection Strategies for the Amine Group

The primary amine at position 2 of the thiazole is sensitive to oxidation and electrophilic reactions. Protection using Boc (tert-butoxycarbonyl) groups is common.

Boc Protection

  • Dissolve 4-methylthiazol-2-amine in THF.

  • Add Boc₂O (1.5 equiv) and DMAP (catalytic).

  • Stir at room temperature for 6 hours.

  • Remove solvent and purify via flash chromatography.

Deprotection:

  • Treat Boc-protected intermediate with TFA (trifluoroacetic acid) in DCM.

  • Stir for 2 hours at 0°C.

  • Neutralize with NaHCO₃ and extract with DCM.

Overall Yield (Protected Route): 80–85%.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and scalability. A patent highlights the use of continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature90–100°CMaximizes cyclization rate
Residence Time10–15 minutesPrevents decomposition
Catalyst Loading5 mol% H₂SO₄Enhances protonation

This method achieves a 73% yield with >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Hantzsch Synthesis60–7395–98LowHigh
Suzuki Coupling70–7598–99HighModerate
Continuous Flow73>99ModerateHigh

Key Findings:

  • The Hantzsch method is cost-effective but requires stringent pH control.

  • Suzuki coupling offers superior regioselectivity but involves expensive palladium catalysts.

  • Continuous flow synthesis balances yield and scalability, making it ideal for industrial production.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Side products like 4-chloro-2-fluorobenzyl isomers may form. Using bulky bases (e.g., LDA) during alkylation minimizes this issue.

Functional Group Compatibility

The amine group’s reactivity necessitates protection during harsh reactions (e.g., bromination). Boc protection is preferred due to its stability under acidic conditions .

Chemical Reactions Analysis

Condensation Reactions

The primary amine group at position 2 of the thiazole ring undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases (imines) or related derivatives. For example:

  • Reaction with 4-fluorobenzaldehyde : Produces a benzylidene derivative via nucleophilic attack of the amine on the aldehyde carbonyl group.

  • Reaction with acetic anhydride : Acetylation of the amine yields N-acetyl-5-(4-chloro-2-fluorobenzyl)-4-methylthiazol-2-amine .

Key Conditions :

  • Solvents: Ethanol, DMF, or methanol under reflux.

  • Catalysts: None required for acetylation; acid/base conditions vary for imine formation.

  • Monitoring: Thin-layer chromatography (TLC) for reaction completion .

Nucleophilic Substitution

The electron-rich thiazole nitrogen and benzyl halogens enable nucleophilic substitutions:

Reaction Type Reagents/Conditions Product Reference
Suzuki Coupling4-Fluorophenylboric acid, Pd catalyst5-(4-Fluorophenyl)-4-methylthiazol-2-amine
SNAr at Benzyl ChlorideAmines (e.g., methylamine)Substituted benzylamine derivatives
  • Mechanistic Insight : The 4-chloro substituent on the benzyl group activates the aromatic ring for electrophilic substitution, while fluorine directs reactivity via its strong electron-withdrawing effect .

Cyclization and Heterocycle Formation

The amine group participates in cyclocondensation reactions to form fused heterocycles:

  • With thioglycolic acid : Forms thiazolidinone derivatives under reflux in ethanol .

  • With thiosemicarbazide : Yields thiadiazine derivatives via cyclization .

Example Reaction Pathway :

  • Intermediate : 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine reacts with thioglycolic acid.

  • Product : Thiazolidinone fused to the thiazole core, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and NMR .

Biological Activity-Driven Modifications

The compound’s structural features enable derivatization for enhanced bioactivity:

Derivative Synthetic Route Observed Activity
N-Phenylthiourea analogReaction with phenyl isothiocyanateAnticancer (K563 leukemia cells, IC₅₀ < 5 μM)
Coumarin-linked thiazoleCondensation with salicylaldehydeAntioxidant (DPPH assay, 85% inhibition)

Stability and Reactivity Considerations

  • pH Sensitivity : The amine group reacts with strong acids (e.g., HCl) to form salts or with bases to deprotonate.

  • Thermal Stability : Decomposes above 200°C, as observed in melting point studies of analogous compounds .

  • Solubility : Polar solvents (methanol, DMSO) enhance reactivity by solubilizing the amine group .

Analytical Characterization

Reaction products are validated using:

  • Spectroscopy :

    • IR : N-H stretch (3130–3045 cm⁻¹), C-F (1056 cm⁻¹), C-Cl (725 cm⁻¹) .

    • NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.5–2.6 ppm) .

  • Mass Spectrometry : Molecular ion peaks align with calculated m/z for derivatives .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives, including 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, exhibit significant biological activities such as:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines. For instance, structural modifications in similar thiazole derivatives have shown enhanced interactions with target proteins, impacting their potency and selectivity .
  • Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial applications. Similar thiazole compounds have demonstrated efficacy against bacterial strains, indicating that 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine could also exhibit such properties .

Synthesis and Derivatives

The synthesis of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine typically involves several chemical reactions that can be tailored to enhance yield and purity. The following table summarizes notable derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
5-(3-Chloro-4-fluorobenzyl)-1,3-thiazol-2-amineSimilar thiazole ring; different halogen positionAntibacterial
5-(4-Fluorobenzyl)-4-methylthiazol-2-amineLacks chlorine; similar core structureAnticancer potential
5-(2-Chloro-4-fluorobenzyl)-4-methylthiazol-2-amineDifferent halogen positions; similar coreAntimicrobial activity

The unique combination of chlorine and fluorine substituents on the benzyl group may enhance lipophilicity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the anticancer properties of thiazole derivatives:

  • Antiproliferative Studies : Research has evaluated various thiazole derivatives for their in vitro antiproliferative activity against human cancer cell lines such as A549, HeLa, HT29, and Karpas299. Some derivatives exhibited significant growth inhibitory effects, suggesting a promising avenue for anticancer drug development .
  • Molecular Docking Studies : Molecular docking has been employed to understand the binding modes of synthesized compounds with specific receptors. This approach helps elucidate the mechanisms behind their biological activities and optimize their therapeutic efficacy .
  • Antimicrobial Screening : Compounds structurally related to 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine have been screened for antimicrobial activity against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting further exploration of this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Chemical Structure :

  • Formula : C₁₀H₈ClFN₂S
  • CAS No.: 1493299-70-9
  • Key Features : A thiazole-2-amine derivative substituted with a 4-chloro-2-fluorobenzyl group at position 5 and a methyl group at position 4 ().

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Differences
5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine Thiazole-2-amine 4-methyl, 5-(4-Cl-2-F-benzyl) Dual chloro/fluoro substitution; methyl at C4
Dasatinib (BMS-354825) Thiazole-5-carboxamide 2-aminopyrimidine, 4-methylpiperazine Carboxamide group; broader kinase inhibition
AZD0530 Quinazoline 5-chloro-benzodioxol, tetrahydro-pyran Quinazoline core; selective c-Src/Abl inhibition
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole-2-amine Chlorobenzylidene, 4-methylphenyl Thiadiazole vs. thiazole core; antifungal activity
4-(4-Chlorophenyl)thiazol-2-amine Thiazole-2-amine 4-chlorophenyl at C4 Simpler substitution; no fluorine or methyl

Key Observations :

  • Electron-Withdrawing Groups: The dual chloro/fluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to mono-substituted analogs like 4-(4-chlorophenyl)thiazol-2-amine .

Key Observations :

  • Kinase Inhibition : Thiazole-2-amine derivatives like Dasatinib and AZD0530 are potent kinase inhibitors, suggesting the target compound may share similar mechanisms .
  • Receptor Antagonism: SSR125543A () demonstrates that thiazol-2-amine scaffolds can also target non-kinase pathways (e.g., CRF1), highlighting structural versatility.

Pharmacokinetic and Physicochemical Properties

Compound LogP (Predicted) Solubility Half-Life (t₁/₂) Reference
Target Compound ~3.5 (estimated) Low (hydrophobic) Data not available
Dasatinib 3.5 pH-dependent 3–5 hours (human)
AZD0530 4.2 Moderate 40 hours (human)
5-(tert-Butyl)-4-methylthiazol-2-amine 2.8 Soluble in DMSO Not reported

Key Observations :

  • Metabolic Stability: Fluorine substitution (target compound) may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a thiazole ring and specific halogen substitutions, is being investigated for various pharmacological effects, including anticancer and antimicrobial properties. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is C₁₃H₁₃ClF N₃S, with a molecular weight of approximately 277.78 g/mol. The structural features that contribute to its biological activity include:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Halogen Substituents : The presence of chlorine and fluorine atoms which can influence the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that thiazole derivatives, including 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, exhibit a range of biological activities:

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. For instance, derivatives similar to 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine have shown significant antiproliferative effects against various cancer cell lines. A study reported that related thiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .

CompoundCell LineIC50 (µM)
5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amineHT292.01
Related Thiazole DerivativeK5620.06
Another Thiazole CompoundA5491.5

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have indicated effectiveness against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship suggests that the halogen substituents enhance the antibacterial efficacy .

The mechanism through which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors in cancer cells or bacterial membranes. For instance, compounds may inhibit enzymes involved in cell proliferation or disrupt cellular integrity in bacteria .

Case Studies

  • Anticancer Study : A series of thiazole derivatives were synthesized and tested for their growth inhibitory effects on various cancer cell lines. The study found that modifications in the thiazole ring significantly affected their anticancer activity, highlighting the importance of structural optimization .
  • Antimicrobial Study : In another study, a thiazole derivative was screened for activity against multiple bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Chromobacterium violaceum .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via condensation of 4-methylthiazol-2-amine with 4-chloro-2-fluorobenzyl halides under basic conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 amine-to-benzyl halide), solvent selection (e.g., DMF or ethanol), and temperature (70–90°C). Catalytic systems like trichloroisocyanuric acid with magnetic nanoparticles (e.g., Ca/4-MePyr IL@ZY-Fe3O4) can enhance efficiency, reducing reaction time to 2–4 hours with yields up to 92% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine?

  • Methodological Answer :

  • 1H NMR : Look for signals at δ 2.4 ppm (singlet, 4-methyl group) and δ 4.2–4.5 ppm (multiplet, benzyl CH2). Aromatic protons appear as a multiplet in δ 6.8–7.3 ppm.
  • 13C NMR : Peaks at ~160 ppm (C2 of thiazole) and 35–40 ppm (methyl group) confirm the core structure .
  • IR : Stretching vibrations at 3300–3400 cm⁻¹ (NH2) and 1500–1600 cm⁻¹ (C=C aromatic).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C11H10ClFN2S (MW 256.7).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the kinase inhibitory potential of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 4-methyl or benzyl positions (e.g., electron-withdrawing groups like NO2 or bulky tert-butyl groups) to modulate steric/electronic effects .
  • In vitro Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase activity assays (e.g., ADP-Glo™). IC50 values are calculated from dose-response curves (concentration range: 0.1–100 μM) .
  • Data Analysis : Compare IC50 values across derivatives to identify key functional groups. Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites .

Q. How can conflicting data on the environmental persistence of thiazole amines be resolved in long-term ecological studies?

  • Methodological Answer :

  • Experimental Design : Conduct abiotic/biotic degradation studies under controlled conditions (pH, temperature, microbial activity). Monitor half-life (t1/2) via HPLC or LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., zebrafish). Measure bioconcentration factors (BCFs) in liver/tissues.
  • Statistical Reconciliation : Apply multivariate analysis to distinguish variability due to experimental parameters (e.g., pH shifts, microbial diversity) from intrinsic compound properties .

Q. What strategies mitigate side reactions during the synthesis of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, such as dimerization or oxidation?

  • Methodological Answer :

  • Protective Groups : Use Boc-protected amines to prevent unwanted nucleophilic attacks during benzylation.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of thiazole rings.
  • Catalytic Additives : Additives like TEMPO (0.1 mol%) suppress radical-mediated side reactions. Post-synthesis purification via recrystallization (ethanol/water) removes dimers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for microwave-assisted vs. conventional synthesis of thiazol-2-amines?

  • Methodological Answer :

  • Parameter Comparison : Standardize variables (e.g., irradiation power, solvent volume, reaction time). For microwave synthesis, 100–150 W for 10–20 minutes typically achieves >90% conversion, while conventional heating (reflux, 6–8 hours) yields 70–85% .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediate phases causing yield variations.
  • Replication : Repeat experiments across independent labs to verify reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.